molecular formula C8H6BFO3 B1381789 (4-Fluorobenzofuran-2-yl)boronic acid CAS No. 1423791-86-9

(4-Fluorobenzofuran-2-yl)boronic acid

Cat. No.: B1381789
CAS No.: 1423791-86-9
M. Wt: 179.94 g/mol
InChI Key: ANIKDESUQGWETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorobenzofuran-2-yl)boronic acid is a useful research compound. Its molecular formula is C8H6BFO3 and its molecular weight is 179.94 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (4-Fluorobenzofuran-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids in general are known for their stability, ready preparation, and environmentally benign nature . These properties suggest that this compound likely has good bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed effectively in a variety of environments.

Biochemical Analysis

Biochemical Properties

(4-Fluorobenzofuran-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active site serine or threonine residues. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, this compound can modulate the activity of kinases, affecting downstream signaling cascades and ultimately impacting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism involves the formation of stable complexes with target proteins, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. This compound can also affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows this compound to interact with its target enzymes and proteins effectively, thereby modulating cellular processes at the subcellular level .

Properties

IUPAC Name

(4-fluoro-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIKDESUQGWETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.